(2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile
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Overview
Description
(2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile is an organic compound characterized by the presence of a nitrile group attached to a conjugated system of phenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile typically involves the condensation of 3,4-dimethoxybenzaldehyde with phenylacetonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzophenone.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)-3-phenylpropylamine.
Substitution: Formation of halogenated derivatives such as 2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enyl chloride.
Scientific Research Applications
Chemistry
In organic chemistry, (2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in the preparation of various organic compounds.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals with anti-inflammatory or anticancer properties.
Medicine
Research into the pharmacological properties of this compound is ongoing. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In the material science industry, the compound’s conjugated system and electronic properties make it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism by which (2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding or act as an electrophile, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3,4-dimethoxyphenyl)acrylic acid
- (2E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one
- (2E)-3-(3,4-dimethoxyphenyl)-2-propenoic acid
Uniqueness
(2E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile is unique due to the presence of both a nitrile group and a conjugated system, which imparts distinct electronic properties. This combination makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in material science and medicinal chemistry.
Properties
IUPAC Name |
(E)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-16-9-8-14(11-17(16)20-2)15(12-18)10-13-6-4-3-5-7-13/h3-11H,1-2H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBALPNGWRQTOL-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C2=CC=CC=C2)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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